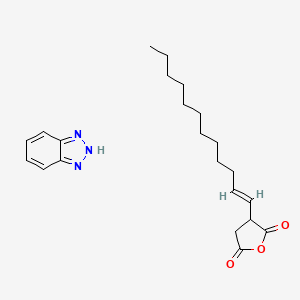
Einecs 301-278-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) is an intriguing chemical entity that combines the structural features of a dihydrofuran-dione and a benzo-triazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) typically involves the following steps:
Formation of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione: This can be achieved through the reaction of dodec-1-ene with maleic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dihydrofuran-dione ring.
Coupling with 1H-benzo[d][1,2,3]triazole: The resulting dihydrofuran-dione is then reacted with 1H-benzo[d][1,2,3]triazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final compound. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dihydrofuran-dione or benzo-triazole moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its efficacy and reduce side effects.
Industry: In materials science, the compound can be used to develop new materials with desirable properties, such as improved thermal stability, mechanical strength, or electrical conductivity.
作用机制
The mechanism of action of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione: This compound shares the dihydrofuran-dione moiety but lacks the benzo-triazole component.
1H-benzo[d][1,2,3]triazole: This compound contains the benzo-triazole moiety but lacks the dihydrofuran-dione component.
Other Dihydrofuran-dione Compounds: Compounds with similar dihydrofuran-dione structures but different substituents on the furan ring.
Other Benzo-triazole Compounds: Compounds with similar benzo-triazole structures but different substituents on the triazole ring.
Uniqueness
The uniqueness of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) lies in its combination of two distinct structural motifs: the dihydrofuran-dione and the benzo-triazole. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
93982-92-4 |
|---|---|
分子式 |
C22H31N3O3 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
2H-benzotriazole;3-[(E)-dodec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3.C6H5N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18;1-2-4-6-5(3-1)7-9-8-6/h11-12,14H,2-10,13H2,1H3;1-4H,(H,7,8,9)/b12-11+; |
InChI 键 |
PUISDEOUDPMPQD-CALJPSDSSA-N |
手性 SMILES |
CCCCCCCCCC/C=C/C1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |
规范 SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)
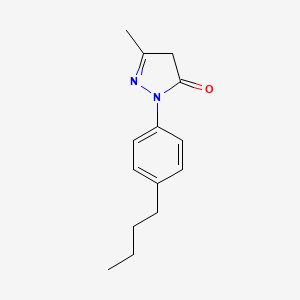


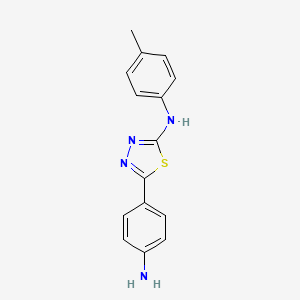
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
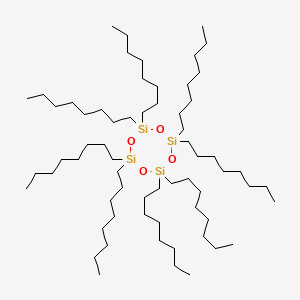
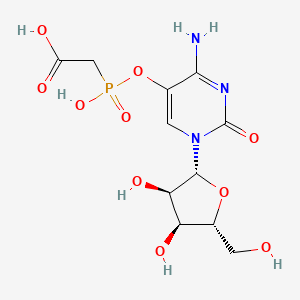


![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
